The compound "4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro-" and its derivatives have been the subject of various studies due to their biological significance and potential therapeutic applications. These compounds are structurally related to tetrahydrobiopterin (H4biopterin), a cofactor in the synthesis of nitric oxide (NO), a critical cellular signaling molecule. The research on these compounds has focused on their interaction with nitric oxide synthase (NOS) enzymes and their potential as therapeutic agents in diseases where NO synthesis is dysregulated.
In the field of biomedical research, these pteridine derivatives have been explored for their potential to selectively inhibit inducible NOS (iNOS) over endothelial NOS (eNOS), which could be beneficial in treating conditions associated with excessive NO production, such as septic shock and inflammatory diseases2. The selective inhibition of iNOS without affecting eNOS is crucial since eNOS-derived NO is essential for normal vascular function.
The pteridine scaffold has been exploited in drug discovery efforts, particularly in the search for new treatments for parasitic diseases like trypanosomiasis. Inhibitors based on the pteridine structure have been shown to inhibit Trypanosoma brucei pteridine reductase, an enzyme essential for the parasite's survival, thus supporting the development of new antiparasitic agents6.
Pteridine derivatives have also been synthesized and evaluated for their antimalarial effects. Some of these compounds have demonstrated potent prophylactic activity against Plasmodium infections, which cause malaria, and have shown antibacterial action against various bacterial strains7. This suggests that pteridine derivatives could serve as a starting point for the development of new antimalarial and antibacterial drugs.
The synthesis of 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione can be achieved through several methods. One prominent approach involves the nitrosation of 4-amino-2-methylthiopyrimidine followed by cyclization to form the pteridine structure.
The efficiency and yield of this synthetic route can vary based on reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione features a bicyclic framework with two fused rings containing nitrogen atoms at positions 1 and 3 of the pteridine ring system.
The presence of these functional groups contributes to its reactivity and interaction with biological targets .
2-Amino-1,5,7,8-tetrahydropteridine-4,6-dione participates in various chemical reactions primarily due to its ability to act as a nucleophile or electrophile.
These reactions underscore its potential utility in medicinal chemistry and therapeutic applications .
The mechanism of action of 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione primarily involves its interaction with tyrosinase.
Environmental factors such as light intensity and pH can influence the efficacy of this inhibition.
2-Amino-1,5,7,8-tetrahydropteridine-4,6-dione has several scientific applications:
The ongoing research into this compound highlights its versatility and importance across multiple scientific disciplines .
The compound is systematically named 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione under IUPAC conventions. This name specifies the amino group at position 2, the saturated state of the pyrazine ring (1,5,7,8-tetrahydro), and the dione functional groups at positions 4 and 6. It is extensively referenced by CAS Registry Number 1131-35-7 [1] [3] [7].
Table 1: Synonyms of 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione
Synonym | Source |
---|---|
7,8-Dihydroxanthopterin | [1] [9] |
2-Amino-3,5,7,8-tetrahydro-4,6-pteridinedione | [3] [7] |
4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro- | [7] [10] |
2-Amino-7,8-dihydro-4,6(3H,5H)pteridindion | [7] |
The molecular formula C₆H₇N₅O₂ is universally confirmed across sources [1] [3] [7]. The calculated molecular weight is 181.15 g/mol, consistent with the elemental composition. This accounts for the monoisotopic mass of 181.060 Da and an exact mass of 181.0600 g/mol [7] [9].
While explicit studies on tautomerism for this compound are absent in the search results, structural analogs (e.g., 2-amino-7-methyl-1,5-dihydropteridine-4,6-dione) exhibit lactam-lactim tautomerism due to conjugated carbonyl/amine groups [6] [8]. For 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione, potential tautomeric equilibria may involve:
Experimental spectroscopic data (UV-Vis, NMR, IR) are not provided in the search results. However, physicochemical properties imply:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4